Ammonium bromide

Descripción general

Descripción

Ammonium bromide, with the chemical formula NH₄Br, is an inorganic compound that forms colorless, crystalline prisms. It is the ammonium salt of hydrobromic acid and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various applications, including photography, fireproofing, and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium bromide can be synthesized through the direct reaction of ammonia (NH₃) with hydrogen bromide (HBr). The balanced chemical equation for this reaction is: [ \text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br} ]

Another method involves the reaction of ammonia with iron (II) bromide or iron (III) bromide. This reaction can be represented as: [ 2 \text{NH}_3 + \text{FeBr}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Br} + \text{Fe(OH)}_2 ]

Industrial Production Methods: Industrial production of this compound typically follows the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation, where bromide ions (Br⁻) are oxidized to bromine (Br₂) upon exposure to air.

Thermal Decomposition: When heated, this compound decomposes into ammonia (NH₃) and hydrogen bromide (HBr). [ \text{NH}_4\text{Br} \rightarrow \text{NH}_3 + \text{HBr} ]

Common Reagents and Conditions:

Oxidizing Agents: Exposure to air or other oxidizing agents can lead to the oxidation of bromide ions.

Heat: Elevated temperatures facilitate the thermal decomposition of this compound.

Major Products Formed:

Oxidation: Bromine (Br₂)

Thermal Decomposition: Ammonia (NH₃) and hydrogen bromide (HBr)

Aplicaciones Científicas De Investigación

Industrial Applications

Ammonium bromide is utilized in several industrial sectors, including photography, pharmaceuticals, water treatment, and as a flame retardant.

Photography

Historically, this compound was crucial in the production of photographic emulsions. It serves as a source of bromide ions, which are essential for forming light-sensitive silver bromide crystals used in film development. Although digital photography has diminished its role, it remains relevant in niche applications such as black-and-white film processing and specialized imaging techniques .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of various drugs, particularly those with sedative or anticonvulsant properties. Its bromide ion is integral to creating compounds that stabilize reactive ingredients in drug formulations, ensuring safety and efficacy .

Water Treatment

This compound is employed in water treatment processes to control microbial growth and maintain water quality. When combined with chlorine, it forms bromamines, effective disinfectants used in industrial cooling towers and swimming pools. This application is critical for preventing biofouling in water systems .

Flame Retardants

As a flame retardant, this compound releases bromine atoms when exposed to high temperatures, inhibiting free radicals involved in combustion. This property enhances the fire resistance of materials such as textiles and plastics, contributing to safety standards across various industries .

Scientific Research Applications

This compound is also significant in scientific research, particularly in studies involving crystallography and nuclear magnetic resonance.

Crystallography

The compound's crystalline structure can be analyzed using neutron diffraction techniques to determine its chemical composition and properties. Such studies contribute to understanding mixed solids' magnetic susceptibility and other physical properties .

Nuclear Magnetic Resonance Studies

Research utilizing nuclear magnetic resonance has explored the behavior of bromine nuclei in this compound solutions. These studies provide insights into electronic excitation energies and the interactions within chemical systems .

Case Studies and Regulatory Insights

Several case studies illustrate this compound's applications and regulatory considerations:

- Water Treatment Systems : this compound is registered for use in recirculating cooling water systems to control bacteria and algae growth effectively. The Environmental Protection Agency (EPA) has conducted risk assessments indicating low toxicity levels when used according to guidelines .

- Corrosion Inhibition : In oil and gas industries, this compound serves as a corrosion inhibitor by forming protective films over metal surfaces, thereby extending the lifespan of pipelines and machinery exposed to harsh conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photography | Used in photographic emulsions for film development | Enhances image quality |

| Pharmaceuticals | Intermediate for drug synthesis; stabilizes reactive ingredients | Ensures safety and efficacy |

| Water Treatment | Controls microbial growth; forms disinfectants with chlorine | Maintains water quality |

| Flame Retardants | Releases bromine atoms to inhibit combustion | Enhances fire resistance |

| Corrosion Inhibitors | Protects metal surfaces from oxidative damage | Extends lifespan of equipment |

| Scientific Research | Analyzed for crystallography and nuclear magnetic resonance studies | Provides insights into chemical properties |

Mecanismo De Acción

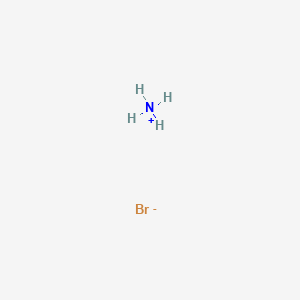

Ammonium bromide acts as a strong electrolyte when dissolved in water, dissociating into ammonium ions (NH₄⁺) and bromide ions (Br⁻). The ammonium ion can hydrolyze slightly in water, making the solution weakly acidic. The bromide ion can participate in various chemical reactions, including oxidation and substitution .

Comparación Con Compuestos Similares

- Ammonium chloride (NH₄Cl)

- Ammonium iodide (NH₄I)

- Sodium bromide (NaBr)

- Potassium bromide (KBr)

Comparison: Ammonium bromide is unique due to its specific combination of ammonium and bromide ions, which gives it distinct properties such as high solubility in water and hygroscopic nature. Compared to ammonium chloride and ammonium iodide, this compound has different reactivity and applications due to the presence of bromide ions. Sodium bromide and potassium bromide, while also sources of bromide ions, differ in their cationic components, leading to variations in solubility and reactivity .

Actividad Biológica

Ammonium bromide (NH₄Br) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including antimicrobial properties, toxicity profiles, and potential therapeutic applications, supported by case studies and research findings.

This compound is a salt formed from the reaction of ammonia and hydrobromic acid. It is soluble in water and exhibits properties typical of ammonium salts. The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins, leading to various physiological effects.

Antimicrobial Activity

Antibacterial Effects

Research indicates that this compound exhibits significant antibacterial activity against a range of microorganisms. In a study evaluating the antibacterial potential of various ammonium-based compounds, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Efficacy Against Pathogens

A comparative study on the effectiveness of different quaternary ammonium compounds revealed that this compound could effectively reduce bacterial counts in contaminated environments. For instance, at concentrations ranging from 125 to 500 ppm, it demonstrated significant inactivation of Escherichia coli and Salmonella species within minutes of exposure .

Toxicity Profile

The toxicity of this compound has been a subject of investigation, particularly in terms of its effects on human cells and animal models.

In Vitro Studies

In vitro studies using human fibroblast cell lines have shown that high concentrations of this compound can lead to reduced cell viability. The Alamar Blue assay indicated a dose-dependent decrease in cell proliferation, suggesting potential cytotoxic effects at elevated concentrations .

In Vivo Studies

Animal studies have been conducted to assess the acute toxicity of this compound. In one study, doses up to 2000 mg/kg did not result in significant adverse effects on behavior or organ health over a 14-day observation period. This suggests that while there may be cytotoxicity at the cellular level, systemic toxicity may be limited at lower doses .

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications beyond its antimicrobial properties.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In models of induced inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, suggesting its utility in managing inflammatory conditions .

Potential in Drug Formulations

The compound's solubility and biological activity make it a candidate for inclusion in pharmaceutical formulations aimed at enhancing drug delivery systems or as an active ingredient in topical antiseptics.

Data Summary

Propiedades

IUPAC Name |

azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N, NH4Br | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035681 | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline] | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 mm Hg at 198.3 °C | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder | |

CAS No. |

12124-97-9 | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12124-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bromide ((NH4)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0JB3224WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Sublimes without melting (USCG, 1999), 542 °C (decomposes) | |

| Record name | AMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.